molecular formula C12H10BrN3 B14894700 8-Bromo-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepine

8-Bromo-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepine

Cat. No.: B14894700
M. Wt: 276.13 g/mol
InChI Key: PWMXAJGXKNTFMF-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 8-Bromo-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepine involves its interaction with specific molecular targets. For example, it has been studied as a potential inhibitor of c-Met tyrosine kinase, which is known to promote tumorigenesis and metastasis . The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H10BrN3

Molecular Weight

276.13 g/mol

IUPAC Name

8-bromo-6,11-dihydro-5H-pyrido[3,2-c][1,5]benzodiazepine

InChI

InChI=1S/C12H10BrN3/c13-9-3-4-10-11(6-9)15-7-8-2-1-5-14-12(8)16-10/h1-6,15H,7H2,(H,14,16)

InChI Key

PWMXAJGXKNTFMF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NC3=C(N1)C=C(C=C3)Br)N=CC=C2

Origin of Product

United States

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